4-bromo-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromine, methoxybenzyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. The starting materials often include brominated benzene derivatives and methoxy-substituted benzyl and phenyl compounds. The key steps in the synthesis may include:
Bromination: Introduction of the bromine atom into the benzene ring using bromine or N-bromosuccinimide (NBS) under radical conditions.
Formation of the Pyrazole Ring: Cyclization reactions involving hydrazine derivatives and 1,3-diketones or β-keto esters.
Substitution Reactions: Introduction of methoxy groups through nucleophilic substitution reactions using methanol or methoxide ions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of amine, thiol, or alkoxy-substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-bromo-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(3-methoxybenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methoxy groups on the phenyl rings.
1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but lacks the bromine atom.
Properties
Molecular Formula |
C25H23BrN2O3 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23BrN2O3/c1-29-20-11-7-18(8-12-20)24-23(26)25(19-9-13-21(30-2)14-10-19)28(27-24)16-17-5-4-6-22(15-17)31-3/h4-15H,16H2,1-3H3 |
InChI Key |
OCYBYTWSPPOYTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
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